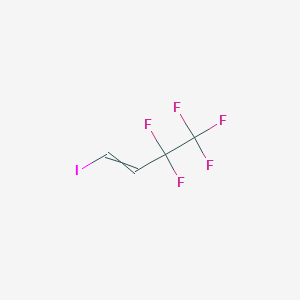
3,3,4,4,4-Pentafluoro-1-iodo-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is a halogenated organic compound with the molecular formula C4H2F5I. This compound is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through several methods. One common approach involves the iodination of 3,3,4,4,4-pentafluorobut-1-ene. This reaction typically requires the use of iodine and a suitable catalyst under controlled conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the compound allows for addition reactions with various reagents, such as hydrogen halides and halogens.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and other halogens are used. These reactions often require the presence of a catalyst and are conducted at controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of iodinated derivatives, while addition reactions can produce halogenated alkanes.
Applications De Recherche Scientifique
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is employed in the study of halogenated organic compounds’ biological activity and their interactions with biological systems.
Medicine: Research into the potential therapeutic applications of halogenated compounds often involves 1-iodo-3,3,4,4,4-pentafluorobut-1-ene as a model compound.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-iodo-3,3,4,4,4-pentafluorobut-1-ene involves its interaction with various molecular targets. The presence of both iodine and fluorine atoms allows the compound to participate in unique chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,4,4,4-Pentafluorobut-1-ene: Lacks the iodine atom, resulting in different reactivity and applications.
1,1,1,4,4,4-Hexafluorobut-2-ene: Contains additional fluorine atoms, leading to variations in chemical properties and uses.
3,3,4,4,4-Tetrafluoro-1-butene:
Uniqueness
1-Iodo-3,3,4,4,4-pentafluorobut-1-ene is unique due to the presence of both iodine and multiple fluorine atoms. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
3,3,4,4,4-pentafluoro-1-iodobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F5I/c5-3(6,1-2-10)4(7,8)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMOTVZOASYAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F5I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














